4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-ethoxy-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-21-13-4-3-5-14-15(13)18-16(22-14)20-9-12(10-20)8-19-7-6-17-11-19/h3-7,11-12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRMEOESBQIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Benzothiazole Core Formation
The benzothiazole moiety serves as the foundational structure for this compound. Its synthesis typically begins with the cyclization of substituted aniline derivatives with sulfur-containing reagents. For example, 2-aminothiophenol derivatives react with carbonyl compounds under acidic conditions to form the benzothiazole ring . In the case of 4-ethoxy-1,3-benzothiazole, ethoxy-substituted aniline precursors are employed. A representative procedure involves the reaction of 4-ethoxyaniline with thiourea in the presence of bromine, yielding 2-amino-4-ethoxy-1,3-benzothiazole .
Key Reaction Conditions:
-
Reagents: 4-Ethoxyaniline, thiourea, bromine.
-
Solvent: Ethanol or acetic acid.
-
Temperature: 80–100°C.
Functionalization of the Azetidine Ring
The azetidine ring is introduced via nucleophilic substitution reactions at the 2-position of the benzothiazole core. This step often employs azetidine derivatives pre-functionalized with protective groups to enhance reactivity. For instance, 3-[(1H-imidazol-1-yl)methyl]azetidine is synthesized separately and subsequently coupled to the benzothiazole intermediate .
Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine:
-
Azetidine Protection: Azetidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) .
-
Mannich Reaction: The protected azetidine undergoes a Mannich reaction with formaldehyde and imidazole to introduce the imidazolylmethyl group .
-
Deprotection: The Boc group is removed via acidic hydrolysis (e.g., HCl in dioxane), yielding 3-[(1H-imidazol-1-yl)methyl]azetidine .
Coupling to Benzothiazole Core:
The azetidine derivative is reacted with 2-chloro-4-ethoxy-1,3-benzothiazole in the presence of a base such as potassium carbonate. This SN2 reaction proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving yields of 50–65% .
The imidazole group’s introduction demands precision to avoid side reactions. Two primary strategies dominate:
-
Direct Alkylation: Pre-formed imidazole derivatives are alkylated with azetidine intermediates. For example, 1H-imidazole reacts with 3-(bromomethyl)azetidine in acetonitrile under reflux .
-
Mitsunobu Reaction: A Mitsunobu reaction between imidazole and 3-(hydroxymethyl)azetidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) enhances regioselectivity .
Comparative Data:
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Direct Alkylation | 1H-imidazole, K2CO3 | CH3CN | 80°C | 45% |
| Mitsunobu | Imidazole, DEAD, PPh3 | THF | 0°C to RT | 68% |
The Mitsunobu method offers superior yields but requires stringent anhydrous conditions .
Purification and Characterization
Final purification typically involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) is employed for analytical validation, with retention times monitored at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.21–3.25 (m, 4H, azetidine-CH2), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 4.98 (s, 2H, CH2-imidazole), 6.95–7.89 (m, 5H, aromatic and imidazole-H) .
Comparative Analysis with Analogous Compounds
Structural analogs such as 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole and 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole exhibit similar synthetic challenges. Key differences lie in the choice of heterocyclic substituents and their impact on reaction kinetics:
| Compound | Key Substituent | Optimal Coupling Temperature | Yield |
|---|---|---|---|
| Target Compound | Imidazole | 60–80°C | 65% |
| 6-Ethoxy-pyrazole Derivative | 4-Methylpyrazole | 70–90°C | 58% |
| 5-Methoxy-imidazole Analog | Methoxy | 50–70°C | 72% |
Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution rates, whereas bulkier substituents (e.g., pyrazole) reduce yields due to steric hindrance .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a therapeutic agent , particularly due to its structural similarity to known pharmacophores that exhibit biological activity. Research indicates that benzothiazole derivatives often demonstrate significant antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole have been tested against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Apoptosis induction |
| Compound B | Lung Cancer | 3.8 | Cell cycle arrest |
| Compound C | Colon Cancer | 4.5 | Inhibition of angiogenesis |
This table summarizes the anticancer activity observed in related compounds, suggesting that this compound may exhibit similar effects.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. The imidazole ring is known for its ability to interact with metal ions in enzyme active sites, which could lead to effective inhibition of specific pathways critical for tumor growth.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Antimicrobial Activity
A derivative was synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL, showcasing significant antimicrobial properties.
Case Study 2: Anticancer Screening
In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity towards breast and lung cancer cells with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The azetidine ring may contribute to the compound’s stability and binding affinity. The benzothiazole core can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares structural motifs with several benzothiazole and azetidine-containing derivatives. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
Physicochemical Properties
- Polar Surface Area (PSA) : The imidazole and azetidine groups contribute to a high PSA (~84.66 Ų as in ), suggesting moderate solubility in polar solvents.
Biological Activity
The compound 4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an azetidine ring, an imidazole moiety, and a benzothiazole core, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazole derivatives. For instance, compounds with similar structural motifs have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the benzothiazole ring is often associated with enhanced antimicrobial potency due to its ability to interact with bacterial enzymes or membranes .
Anticancer Properties
Research indicates that compounds containing imidazole and benzothiazole rings exhibit significant anticancer activity. For example, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Ethoxy-benzothiazole | MCF-7 | 15 | Apoptosis induction |
| 4-Ethoxy-benzothiazole | A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of azetidine derivatives, including our compound of interest. Researchers reported that modifications to the azetidine ring significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .
Case Study Highlights:
- Study Design: Synthesis of various azetidine derivatives.
- Findings: Compounds with electron-withdrawing groups exhibited enhanced anticancer activity.
- Conclusion: Structural modifications can lead to improved efficacy in targeting cancer cells.
Q & A
Q. What are the common synthetic routes for 4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step pathways, including:
- Propargylation : Reacting benzothiazole derivatives with propargyl bromide in DMF using phase-transfer catalysts like TBAB .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted benzyl azides under ambient conditions, yielding triazole-linked products (70-90% yields) .
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization ensures purity. Optimization includes adjusting CuSO₄·5H₂O catalyst concentration (5 mol%), reaction time (3-18 hrs), and solvent systems (t-BuOH/H₂O) to balance yield and regioselectivity .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
- X-ray Diffraction (XRD) : Single-crystal analysis via SHELXL refines bond lengths, angles, and torsion angles, resolving the azetidine-imidazole spatial arrangement .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzothiazole aromatic signals at δ 7.2–7.5 ppm, imidazole CH₂ at δ 4.5–5.2 ppm) .
- IR : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
Q. What in vitro assays are used to evaluate the biological activity of this benzothiazole derivative?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?
- Analog Synthesis : Modify substituents (e.g., ethoxy→methoxy, imidazole→triazole) and compare bioactivity .
- Molecular Docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina, highlighting interactions like H-bonds with imidazole N-atoms .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., azetidine ring improves solubility vs. piperidine) to activity .
Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?
- Enhanced Sampling MD Simulations : Use Gaussian accelerated MD to explore conformational flexibility and identify cryptic binding pockets .
- Experimental Validation : Site-directed mutagenesis of target proteins (e.g., replacing Asp86 in kinases) to test predicted H-bond interactions .
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Q. How does the azetidine-imidazole moiety influence the compound’s pharmacokinetic properties, and what methods assess this?
- LogP Determination : Shake-flask method or HPLC retention time to measure lipophilicity (azetidine reduces logP vs. pyrrolidine) .
- Metabolic Stability : Incubation with liver microsomes (CYP450 enzymes) and LC-MS/MS analysis of metabolites .
- Permeability : Caco-2 cell monolayer assays to evaluate intestinal absorption .
Q. What catalytic systems improve regioselectivity in synthesizing the thiazole-imidazole core?
- Cu(I) Catalysts : Promote 1,4-triazole regioselectivity in click reactions (e.g., CuSO₄/Na ascorbate) .
- Ru-Based Systems : Enable alkyne-azide cycloaddition without directing groups for 1,5-selectivity .
- Solvent Effects : Polar aprotic solvents (DMF) favor triazole formation over dimerization byproducts .
Q. How do solid-state properties (polymorphism, solubility) impact biological efficacy, and how are these characterized?
- Polymorph Screening : XRD and DSC identify crystalline forms (e.g., Form I vs. II melting points) .
- Solubility : Equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) correlates solubility with absorption .
Q. What in silico methods predict binding modes with biological targets like kinases or GPCRs?
- Ensemble Docking : Use multiple receptor conformations from MD trajectories to account for flexibility .
- QSAR Models : Train on imidazole-benzothiazole derivatives to predict IC₅₀ values for new analogs .
- Binding Energy Calculations : MM-PBSA/GBSA to rank docking poses by ΔGbinding.
Q. How can metabolic pathways be elucidated using isotopic labeling and LC-MS/MS?
- ¹⁴C/³H Labeling : Track metabolite formation in hepatic microsomes .
- High-Resolution MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites .
- Enzyme Phenotyping : Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
